molecular formula C10H6BrF3N2O2 B14918082 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14918082
M. Wt: 323.07 g/mol
InChI Key: SYPFSGMGQVNVRF-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold. Its structure includes a bromine atom at position 3, a methoxy group at position 8, and a trifluoromethyl (CF₃) group at position 2 (Fig. 1). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of delta-5 desaturase (D5D) inhibitors for treating metabolic and cardiovascular disorders . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom facilitates cross-coupling reactions, enabling further functionalization .

Properties

Molecular Formula

C10H6BrF3N2O2

Molecular Weight

323.07 g/mol

IUPAC Name

3-bromo-8-methoxy-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H6BrF3N2O2/c1-18-5-2-3-16-6(4-5)15-8(10(12,13)14)7(11)9(16)17/h2-4H,1H3

InChI Key

SYPFSGMGQVNVRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C(=O)N2C=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 serves as a reactive site for nucleophilic substitution.

Azide Substitution

A method analogous to the synthesis of 3-(2-aminoethyl)pyrido[1,2-a]pyrimidin-4-one involves replacing the bromine with an azide group using sodium azide (NaN₃) and triphenylphosphine (Ph₃P) in DMF. This reaction proceeds via a Staudinger-type mechanism, converting the azide intermediate into an amine upon subsequent reduction .

Reaction Type Reagents Conditions Product Yield
Azide substitutionNaN₃, Ph₃P, DMF80–90°C for 5 hr3-(2-aminoethyl) derivative Quantitative

Electro-Oxidative C3-Selenylation

The compound undergoes C3-selenylation under electrochemical conditions, replacing the bromine with a selenyl group. This reaction leverages diphenyl diselenide (Ph₂Se₂) and platinum electrodes in an undivided cell, driven by a constant voltage (5 V) in acetonitrile .

Parameter Value
Voltage5 V
Electrolyte*Bu₄NPF₆ in MeCN
Reaction Time3 hr
Isolated Yield66%

This method avoids traditional oxidizing agents, offering a sustainable route to selenium-containing derivatives.

Oxidative Cross-Coupling

Pyrido[1,2-a]pyrimidin-4-ones can participate in oxidative cross-dehydrogenative coupling (CDC) reactions, as demonstrated in related compounds. While direct data for 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unavailable, analogous systems show that oxygen-driven CDC reactions yield coupled products when substituted at reactive positions .

Structural Stability and Reactivity

The trifluoromethyl group at position 2 enhances chemical stability due to its electron-withdrawing nature, while the methoxy group at position 8 modulates solubility. These substituents influence regioselectivity in reactions involving the pyrido[1,2-a]pyrimidin-4-one core.

Key Research Findings

  • Synthetic Flexibility : The bromine at position 3 allows for diverse substitution chemistry, enabling functionalization with groups like azides or selenium .

  • Electrochemical Efficiency : C3-selenylation avoids toxic oxidants, aligning with green chemistry principles .

  • Biological Implications : While not explicitly studied for this compound, related pyrido[1,2-a]pyrimidin-4-ones exhibit kinase inhibition and anticancer activity, suggesting potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Halogenated Derivatives

Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones share a common synthetic pathway involving N-halosuccinimide-mediated halogenation of the parent scaffold . Key examples include:

Compound Substituents Yield (%) Melting Point (°C) Key Applications
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Br at C3 76 137–138 Intermediate for further derivatization
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one I at C3 86 142 Not reported
Target compound Br at C3, OCH₃ at C8, CF₃ at C2 N/A N/A D5D inhibition

The target compound’s trifluoromethyl and methoxy groups necessitate additional synthetic steps, such as methoxylation and trifluoromethylation, beyond simple halogenation . Its reactivity in Suzuki-Miyaura cross-coupling (e.g., with 4-(2-cyanoethyl)phenylboronic acid) distinguishes it from simpler halogenated analogs .

Substituted Derivatives

Substituent position and identity significantly influence properties:

  • 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one : The benzyloxy group at C3 increases molecular weight (331.16 g/mol) and predicted density (1.50 g/cm³) compared to the target compound .
  • 2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one : The absence of bromine limits its use in coupling reactions, but the CF₃ group retains metabolic stability .

Gastroprotective Derivatives

Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-ones and 3-carboxamide derivatives exhibit gastroprotective effects against ethanol-induced gastric lesions in rats. The most active compound (6-methyl, cyclopentylcarboxamide) reduced mucosal damage by >80% . In contrast, the target compound lacks carboxamide groups and instead shows D5D inhibitory activity, highlighting scaffold versatility .

Pharmacological Targets

  • D5D Inhibition: The target compound’s CF₃ group likely enhances binding to D5D’s hydrophobic active site, a feature absent in non-fluorinated analogs .
  • Anticancer Potential: Pyridothienopyrimidinones (e.g., 8-bromo-2-(4-fluorophenyl)-7,9-dimethyl derivatives) inhibit Pim-1 kinase, a cancer target, but the target compound’s activity in this area remains unexplored .

Physicochemical Properties

The trifluoromethyl group in the target compound increases molecular weight (theoretical ~340 g/mol) and lipophilicity (logP > 2.5 predicted) compared to non-fluorinated analogs. Bromine at C3 may lower solubility in aqueous media, while methoxy at C8 could improve it marginally. Melting points for brominated analogs range from 133–142°C , but the target compound’s exact value is unreported.

Biological Activity

3-Bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₅BrF₃N₃O
  • CAS Number : 2206365-13-9
  • Molecular Weight : 256.02 g/mol

Research indicates that this compound exhibits various mechanisms of action, primarily through:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. Studies suggest that it can enhance caspase-3 activity, a key marker for apoptosis, at concentrations as low as 1.0 μM in breast cancer cell lines such as MDA-MB-231 .
  • Microtubule Destabilization : It has been identified as a microtubule-destabilizing agent, which is crucial in cancer therapy as it can inhibit cell division by disrupting the mitotic spindle formation .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available literature:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Microtubule InhibitionInhibits microtubule assembly
AntimicrobialPotential activity against pathogens

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that this compound effectively inhibited tumor growth in vivo and induced significant morphological changes in treated cancer cells at concentrations ranging from 1.0 to 10.0 μM .
  • Microtubule Destabilization : The compound was tested for its ability to disrupt microtubule dynamics, showing effective inhibition at concentrations around 20 μM, suggesting its potential use in chemotherapeutic regimens targeting rapidly dividing cells .
  • Antimicrobial Testing : While specific data on antimicrobial efficacy is limited, initial screenings have indicated that compounds with similar structural frameworks exhibit promising antibacterial and antifungal activities against various strains, warranting further investigation into the specific effects of this compound .

Q & A

Q. Key Steps :

  • Core scaffold preparation : Cyclization of 2-aminopyridine derivatives with malonates or ketenes.
  • Halogenation : Use of NBS (N-bromosuccinimide) under controlled conditions to introduce bromine at C-3.
  • Trifluoromethyl introduction : Likely via pre-functionalization of the pyrimidinone ring using trifluoromethylation reagents (e.g., Togni’s reagent) before bromination.

How does the bromine substituent at C-3 influence reactivity in cross-coupling reactions?

Advanced Reactivity Analysis
The C-3 bromine atom serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings. Its position activates the scaffold for regioselective aryl/alkyl group introduction. For instance, microwave-assisted Suzuki coupling with aryl boronic acids yields mono-arylated products at C-3 with >80% efficiency . However, steric hindrance from the trifluoromethyl group at C-2 may require optimized ligands (e.g., SPhos) to enhance catalytic turnover .

Q. Data Considerations :

  • Electronic effects : Bromine’s electronegativity increases the electrophilicity of C-3, favoring oxidative addition in Pd-catalyzed reactions.
  • Steric challenges : The trifluoromethyl group at C-2 may necessitate higher temperatures or prolonged reaction times.

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Characterization Workflow

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns. For example, the C-3 bromine causes deshielding of adjacent protons (δ 8.2–8.5 ppm for pyrimidinone protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct 79^{79}Br/81^{81}Br doublet) .
  • IR Spectroscopy : Detects carbonyl stretches (~1625 cm1^{-1}) and methoxy/C-F vibrations .

Advanced Tip : Use 19^{19}F NMR to monitor trifluoromethyl group integrity during functionalization.

How can researchers address contradictory yields in C-3 sulfenylation/selenylation reactions?

Advanced Mechanistic Insights
Contradictions in yields (e.g., 45–95%) arise from substituent electronic effects and radical pathway variability. For sulfenylation:

  • Electron-deficient thiols (e.g., 4-FC6_6H4_4SH) yield higher products (85–95%) due to stable thiyl radical formation.
  • Electron-rich thiols (e.g., 4-MeOC6_6H4_4SH) require stoichiometric iodine to suppress disulfide byproducts, improving yields to ~70% .

Q. Troubleshooting :

  • Add radical scavengers (TEMPO) to confirm radical mechanisms.
  • Optimize iodine loading (0.5–1.0 equiv) and temperature (60–80°C) for challenging substrates .

What biological activities are associated with this scaffold, and how are they evaluated?

Basic Bioactivity Profiling
The scaffold exhibits delta-5 desaturase (D5D) inhibition (IC50_{50} < 1 µM), relevant for metabolic disorders. Standard assays include:

  • Enzyme inhibition : Radiolabeled substrate conversion assays with recombinant D5D .
  • Anticancer screening : Derivatives with oxadiazole moieties show cytotoxicity via MTT assays (e.g., IC50_{50} = 5–20 µM against MCF-7 cells) .

Q. Advanced SAR Strategies :

  • Replace bromine with selenyl (-SeAr) groups to enhance membrane permeability and selectivity .
  • Introduce morpholine or piperidine substituents to modulate pharmacokinetics .

What recent advancements enable electrochemical modification of this scaffold?

Advanced Methodological Innovation
Electrochemical selenylation (2023) allows metal-free C-3 selenyl group installation using KI as a redox mediator. Key conditions:

  • Setup : Carbon anode, Pt cathode, DMSO solvent, 30 mA constant current.
  • Yield : 81–93% for aryl diselenides, scalable to 5 mmol .

Q. Advantages :

  • Avoids toxic metal catalysts.
  • Tolerates halogens (F, Br) at C-6 for late-stage diversification .

How do reaction mechanisms differ between metal-free and metal-catalyzed C-3 functionalization?

Q. Advanced Mechanistic Comparison

  • Metal-free (I2_2-mediated) : Proceeds via radical intermediates. Thiyl/selenyl radicals form from thiols/diselenides, followed by H-atom abstraction and C-S/Se bond formation .
  • Pd-catalyzed : Follows a classical oxidative addition/reductive elimination cycle. Bromine at C-3 is replaced by aryl groups via Suzuki coupling .

Q. Critical Data :

  • Radical traps (TEMPO) inhibit metal-free reactions but not Pd-catalyzed routes.
  • Iodine acts as a dual oxidant and catalyst in metal-free systems .

What strategies optimize the introduction of methoxy and trifluoromethyl groups?

Q. Advanced Synthetic Design

  • Methoxy group : Introduced early via nucleophilic substitution (e.g., SNAr on chlorinated precursors) or Ullmann coupling.
  • Trifluoromethyl group : Best installed via:
    • Pre-functionalization : Use of CF3_3Cu reagents during scaffold synthesis.
    • Late-stage trifluoromethylation : Togni’s reagent under radical conditions (e.g., visible-light photocatalysis) .

Q. Yield Optimization :

  • Protect the pyrimidinone carbonyl during trifluoromethylation to prevent side reactions.

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